molecular formula C8H12Cl2N2O2 B2774638 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride CAS No. 1955531-90-4

3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Cat. No.: B2774638
CAS No.: 1955531-90-4
M. Wt: 239.1
InChI Key: DDHUXAOSXIGPFO-UHFFFAOYSA-N
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Description

“3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride” is a compound with the molecular formula C8H12Cl2N2O2 and a molecular weight of 239.1 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Enzymatic Functions and Evolution

Dihydrolipoamide dehydrogenase, a component of the alpha-ketoacid dehydrogenase complexes, plays a crucial role in catalyzing electron transfer between pyridine nucleotides and disulfide compounds. Its evolutionary path and functional similarities with other pyridine nucleotide-disulfide oxidoreductases highlight the significance of pyridine-based compounds in biological systems (Carothers, Pons, & Patel, 1989).

Antioxidant and Therapeutic Roles

Chlorogenic acid, a phenolic compound with a pyridine nucleus, exhibits a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities. Its impact on lipid and glucose metabolism suggests potential therapeutic applications in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Synthesis of Heterocycles

Propargylic alcohols serve as versatile building blocks in organic synthesis, facilitating the development of pyridines and quinolines. These compounds, integral to various drugs and agrochemicals, underscore the value of pyridine derivatives in synthesizing complex heterocyclic systems (Mishra, Nair, & Baire, 2022).

Biomedical Applications

The conjugation of catechol to polymers like chitosan, inspired by mussel adhesive proteins, has led to the development of bio-compatible adhesives with potential medical applications. This innovation demonstrates the utility of pyridine derivatives in creating new materials for surgical and therapeutic use (Ryu, Hong, & Lee, 2015).

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as corrosion inhibitors, particularly due to their ability to form stable chelating complexes with metal surfaces. This application is crucial for protecting industrial materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

Mechanism of Action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.

Mode of Action

The exact mode of action of 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is not well-documented. As an alanine derivative, it may interact with its targets in a similar manner as alanine does. Alanine is involved in the transfer of nitrogen from peripheral tissue to the liver, aiding in the metabolism of glucose and organic acids .

Biochemical Pathways

As an alanine derivative, it might be involved in the alanine cycle, a process that takes place in the liver and muscles, where it plays a role in glucose metabolism and regulation of blood sugar levels .

Result of Action

As an alanine derivative, it may contribute to protein synthesis and regulation of blood glucose levels .

Properties

IUPAC Name

3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUXAOSXIGPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955531-90-4
Record name 3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
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